
1-(4-phenylbenzoyl)pyrrolidine
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Overview
Description
1-(4-phenylbenzoyl)pyrrolidine is an organic compound featuring a pyrrolidine ring attached to a benzoyl group with a phenyl substituent. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its unique structural properties and biological activities .
Mechanism of Action
Target of Action
The five-membered pyrrolidine ring is a common feature in many biologically active compounds used for the treatment of human diseases .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
Result of Action
Pyrrolidine derivatives have been shown to possess a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-phenylbenzoyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 4-phenylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or the reaction of 1,4-butanediol with ammonia in the presence of a catalyst. These methods are scalable and can produce large quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-phenylbenzoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted pyrrolidines.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
1-(4-phenylbenzoyl)pyrrolidine serves as a versatile building block in organic synthesis. It can be utilized to develop more complex molecules, particularly in the synthesis of specialty chemicals and materials. Its functional groups allow for various chemical reactions, making it an attractive candidate for researchers looking to innovate in organic chemistry.
Material Science
The compound has potential applications in the development of new materials, particularly those requiring specific chemical properties. Its unique structure can enhance the mechanical or thermal properties of polymers when incorporated into their matrix.
Biological Applications
Drug Development
this compound has shown promise in biological studies, particularly in the development of new therapeutic agents. Research indicates that derivatives of this compound may exhibit anti-tubercular activity, making it a candidate for further investigation in tuberculosis treatment.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antibacterial and antifungal properties. This antimicrobial activity opens avenues for its application in pharmaceutical formulations aimed at combating infections.
Medicinal Applications
Anti-Tubercular Activity
Research findings suggest that compounds similar to this compound can inhibit the growth of Mycobacterium tuberculosis. This suggests a potential pathway for developing new anti-tubercular agents, which is crucial given the rising resistance to existing treatments.
Cytotoxicity Studies
Investigations into the cytotoxic effects of this compound have revealed selective toxicity towards cancer cells while sparing normal cells. This selectivity makes it a promising candidate for anticancer drug development, warranting further study into its mechanisms and efficacy.
Antitubercular Activity
A study highlighted that derivatives of this compound exhibited promising results against Mycobacterium tuberculosis, suggesting their potential as new anti-tubercular agents.
Antioxidant Properties
Various derivatives have been tested for antioxidant activities using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Some compounds demonstrated significant antioxidant potential, contributing to their overall biological efficacy.
Cytotoxicity
Research into the cytotoxic effects of hydrazones, including derivatives of this compound, revealed selective toxicity towards cancer cells. This selectivity is critical for developing targeted cancer therapies.
Biological Activity
Overview
1-(4-phenylbenzoyl)pyrrolidine is an organic compound that belongs to the pyrrolidine family, which is recognized for its significant role in medicinal chemistry. This compound features a pyrrolidine ring attached to a benzoyl group with a phenyl substituent, contributing to its diverse biological activities. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.
Target of Action
The five-membered pyrrolidine ring is a common feature in many biologically active compounds. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varying binding modes to enantioselective proteins. This structural flexibility is crucial for its interaction with various biological pathways.
Biochemical Pathways
Research indicates that pyrrolidine derivatives, including this compound, possess several important biological activities:
- Antioxidant
- Anti-inflammatory
- Antibacterial
- Antifungal
- Antiparasitic
- Anticancer
- Anti-hyperglycemic
- Neuropharmacological effects
These activities suggest that this compound may influence multiple cellular processes and could be beneficial in treating various diseases.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its chemical structure. Studies have shown that modifications in the substituents can affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is essential for optimizing the therapeutic potential of this compound.
Biological Activity Studies
Recent studies have focused on the antibacterial and antifungal properties of this compound. For instance, it has demonstrated promising activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating potential applications in treating infections caused by these pathogens.
Compound | Bacterial Strain | Activity Level |
---|---|---|
This compound | Salmonella typhi | Moderate to Strong |
This compound | Bacillus subtilis | Moderate to Strong |
Case Studies
In a recent study evaluating the urease inhibitory activity of various compounds, derivatives similar to this compound were assessed for their potential to inhibit urease, an enzyme implicated in several medical conditions such as peptic ulcers and kidney stones. The results indicated that certain derivatives exhibited strong inhibitory effects, which could lead to new therapeutic options.
Synthesis and Chemical Reactions
This compound can be synthesized through the reaction of 4-phenylbenzoyl chloride with pyrrolidine in the presence of a base like triethylamine. This reaction typically occurs under reflux conditions using organic solvents such as dichloromethane.
Common Reactions
The compound can undergo various chemical reactions:
- Oxidation: Using agents like potassium permanganate.
- Reduction: Achieved with lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur where the pyrrolidine ring acts as a nucleophile.
Properties
IUPAC Name |
(4-phenylphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(18-12-4-5-13-18)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRXXFNCVVTBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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